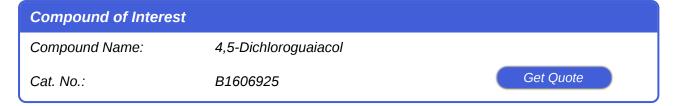
4,5-Dichloroguaiacol chemical structure and properties

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4,5-Dichloroguaiacol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloroguaiacol, a chlorinated aromatic organic compound, is a significant molecule of interest due to its prevalence as a byproduct in industrial processes, particularly in the bleaching of wood pulp, and its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **4,5-Dichloroguaiacol**. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and analytical workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

4,5-Dichloroguaiacol, with the chemical name 4,5-dichloro-2-methoxyphenol, is a substituted guaiacol molecule. Its structure consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a methoxy group.

Chemical Structure:

Table 1: Physicochemical and Computed Properties of 4,5-Dichloroguaiacol[1]



Property	Value	Source
IUPAC Name	4,5-dichloro-2-methoxyphenol	PubChem
CAS Registry Number	2460-49-3	PubChem
Molecular Formula	C7H6Cl2O2	PubChem
Molecular Weight	193.02 g/mol	PubChem
Melting Point	72-73 °C	ECHEMI[2]
Boiling Point	146-155 °C @ 19 Torr	ECHEMI[2]
XLogP3	3.3	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	191.9744848	PubChem
Topological Polar Surface Area	29.5 Ų	PubChem
InChI	InChI=1S/C7H6Cl2O2/c1-11- 7-3-5(9)4(8)2-6(7)10/h2- 3,10H,1H3	PubChem
Canonical SMILES	COC1=CC(=C(C=C1O)Cl)Cl	PubChem

Synthesis and Purification

The primary synthesis route for **4,5-Dichloroguaiacol** involves the chlorination of guaiacol.[3] While a detailed, optimized protocol is not readily available in the public domain, a general procedure can be inferred from related syntheses.

Experimental Protocol: Synthesis of 4,5-Dichloroguaiacol (General Approach)

Materials:



- Guaiacol
- Chlorinating agent (e.g., sulfuryl chloride, chlorine gas)
- Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)
- Ice bath
- Stirring apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Recrystallization solvent (e.g., hexane, ethanol/water mixture)

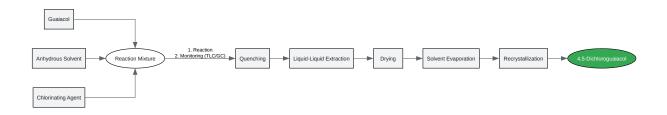
Procedure:

- Dissolve guaiacol in an appropriate anhydrous, non-polar solvent in a round-bottom flask equipped with a stir bar.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add the chlorinating agent (approximately 2 molar equivalents) to the stirred solution while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by carefully adding water or a dilute solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess chlorinating agent.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent system to obtain pure
 4,5-Dichloroguaiacol.

Diagram 1: Synthesis Workflow for 4,5-Dichloroguaiacol



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Caption: General workflow for the synthesis of **4,5-Dichloroguaiacol**.

Analytical Methodologies

Accurate detection and quantification of **4,5-Dichloroguaiacol** are crucial for environmental monitoring and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A detailed method for the analysis of a range of chlorophenolic compounds, including **4,5- Dichloroguaiacol**, in water samples has been established.[3]

3.1.1. Experimental Protocol: GC-MS Analysis of **4,5-Dichloroguaiacol** in Water



Sample Preparation (Derivatization):

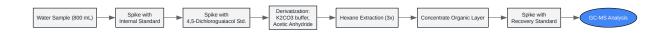
- To an 800 mL water sample, add 100 μ L of a labeled chlorophenolic internal standard solution (10 μ g/mL).
- Spike the samples with appropriate concentrations of 4,5-Dichloroguaiacol standard solutions.
- Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride to the sample in a separatory funnel. Let the solution sit for 1 hour.
- Add 100 mL of hexane and shake the mixture for 2 minutes.
- Allow the layers to separate and collect the organic (hexane) layer.
- Repeat the hexane extraction two more times.
- Concentrate the combined organic layers and bring the final volume to 25 mL.
- Add 250 μL of a recovery standard (10 μg/mL).

Instrumentation and Conditions:

- Gas Chromatograph: TRACE 1610 GC or equivalent.
- Mass Spectrometer: TSQ 9610 triple quadrupole mass spectrometer or equivalent.
- GC Column: TraceGOLD TG-Dioxin or similar.
- Injector: Splitless injection of 1 μL.
- · Carrier Gas: Helium.
- Temperature Program: Optimized for the separation of chlorophenols (e.g., initial temperature of 60°C, ramp to 280°C).
- MS Detection: Selected Reaction Monitoring (SRM) mode for enhanced sensitivity and selectivity.



Diagram 2: GC-MS Sample Preparation Workflow



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Caption: Workflow for the preparation of water samples for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific HPLC method for **4,5-Dichloroguaiacol** was not found, a method for the closely related compound, **4,5-Dichlorocatechol**, can be adapted.

3.2.1. Experimental Protocol: HPLC Analysis of **4,5-Dichloroguaiacol** (Adapted Method)

Instrumentation and Reagents:

- HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Reverse-phase C18 column (e.g., 5 μm particle size, 4.6 x 250 mm).
- HPLC-grade acetonitrile and water.
- Phosphoric acid.

Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v, isocratic). The gradient can be optimized for better separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.



- Detection Wavelength: Determined by measuring the UV spectrum of 4,5-Dichloroguaiacol (likely around 280-290 nm).
- Injection Volume: 10-20 μL.

Sample Preparation:

- Prepare a stock solution of 4,5-Dichloroguaiacol in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
- Dissolve or dilute the sample in the mobile phase, filter through a 0.45 μ m syringe filter, and inject into the HPLC system.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of **4,5**-**Dichloroguaiacol**.

Table 2: Spectroscopic Data for 4,5-Dichloroguaiacol



Spectroscopic Technique	Data (Predicted/Reported)
¹ H NMR	Predicted chemical shifts would show signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The exact shifts and coupling constants would need to be determined experimentally.
¹³ C NMR	Predicted chemical shifts would show signals for the seven carbon atoms in the molecule, with distinct shifts for the aromatic carbons, the methoxy carbon, and the carbons bearing the chloro and hydroxyl substituents.
Mass Spectrometry (GC-MS)	The mass spectrum would show a molecular ion peak (M+) and characteristic isotopic peaks due to the presence of two chlorine atoms (M+2 and M+4). Fragmentation patterns would likely involve the loss of a methyl group (-15 amu) and a CO group (-28 amu) from the molecular ion.

Biological Activity and Toxicology

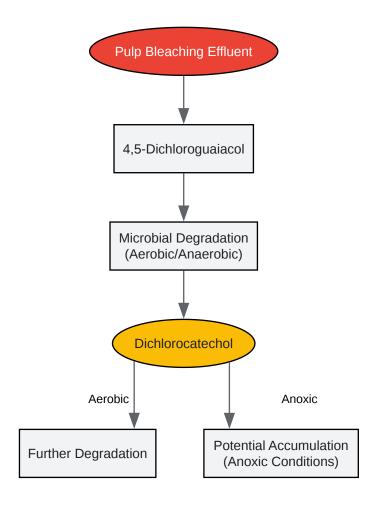
4,5-Dichloroguaiacol is known to be a component of chlorinated phenols found in pulp bleach plant effluents. While specific studies on the direct effects of **4,5-Dichloroguaiacol** on signaling pathways such as MAPK and PI3K/Akt are limited, the broader class of chlorinated phenols has been studied for its environmental and toxicological impact.

The degradation of **4,5-Dichloroguaiacol** by soil microorganisms has been reported, with dichlorocatechol identified as a metabolite. This suggests a potential pathway for its environmental breakdown.

Toxicological data for **4,5-Dichloroguaiacol** is not extensively available. However, related compounds such as 2,4-dichlorophenol have been shown to have moderate acute oral and dermal toxicity in animal studies. Further research is needed to determine the specific cytotoxicity (IC50) and lethal dose (LD50) of **4,5-Dichloroguaiacol**.

Diagram 3: Potential Environmental Fate of **4,5-Dichloroguaiacol**





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